molecular formula C23H18BrClN2O3S B2406063 N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 686749-03-1

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2406063
CAS No.: 686749-03-1
M. Wt: 517.82
InChI Key: NAXSKDIXOAQVDF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that features a bromophenyl group, a chlorobenzyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 4-bromoaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfonyl compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.

    N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of both bromophenyl and chlorobenzyl groups, along with the indole moiety, provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2O3S/c24-17-9-11-18(12-10-17)26-23(28)15-31(29,30)22-14-27(21-8-4-2-6-19(21)22)13-16-5-1-3-7-20(16)25/h1-12,14H,13,15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXSKDIXOAQVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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